[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate
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Overview
Description
PravastatinLactone-d3 is a deuterated form of Pravastatin Lactone, a derivative of Pravastatin. Pravastatin is a member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. The deuterated form, PravastatinLactone-d3, is often used in scientific research to study the pharmacokinetics and metabolism of Pravastatin due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PravastatinLactone-d3 involves the incorporation of deuterium atoms into the lactone ring of Pravastatin. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of PravastatinLactone-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Initial production of Pravastatin through fermentation using microorganisms.
Chemical Modification: Subsequent chemical modification to introduce the lactone ring and deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: PravastatinLactone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the lactone ring to its corresponding hydroxy acid form.
Substitution: Substitution reactions can occur at specific positions on the lactone ring or side chains.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of PravastatinLactone-d3, which can be studied for their pharmacological properties.
Scientific Research Applications
PravastatinLactone-d3 has a wide range of applications in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Pravastatin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Pravastatin.
Drug Development: Used in the development of new statin drugs and improving existing formulations.
Biological Research: Understanding the biological effects of Pravastatin and its derivatives on cellular and molecular levels.
Industrial Applications: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
PravastatinLactone-d3 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, PravastatinLactone-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target enzyme.
LDL Receptors: Increased expression of LDL receptors on liver cells, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Comparison with Similar Compounds
Pravastatin: The non-deuterated form of PravastatinLactone-d3.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: A more potent statin with a longer half-life compared to Pravastatin.
Uniqueness: PravastatinLactone-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C23H34O6 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14+,16-,17-,18-,19+,20+,22+/m1/s1/i2D3 |
InChI Key |
OQARDMYXSOFTLN-DMQBPOJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Origin of Product |
United States |
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